molecular formula C15H17NO3S B2818155 2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid CAS No. 215941-14-3

2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid

Cat. No.: B2818155
CAS No.: 215941-14-3
M. Wt: 291.37
InChI Key: PLZMSWMCRNQSIV-UHFFFAOYSA-N
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Description

2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid is an organic compound with the molecular formula C15H17NO3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

The synthesis of 2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid typically involves the reaction of benzothiophene derivatives with appropriate formamido and pentanoic acid precursors. One common method involves the condensation of benzothiophene-2-carboxylic acid with 4-methylpentanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific formamido and pentanoic acid moieties, which confer distinct chemical and biological properties compared to other benzothiophene derivatives.

Properties

IUPAC Name

2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZMSWMCRNQSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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